molecular formula C12H13NO6 B1430583 2-Ethyl-2-[(4-nitrophenyl)methyl]propanedioic acid CAS No. 1461705-59-8

2-Ethyl-2-[(4-nitrophenyl)methyl]propanedioic acid

Cat. No.: B1430583
CAS No.: 1461705-59-8
M. Wt: 267.23 g/mol
InChI Key: UCCITSTWEGGIML-UHFFFAOYSA-N
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Description

2-Ethyl-2-[(4-nitrophenyl)methyl]propanedioic acid, also known as NPS-2143, is a research chemical . It is a selective antagonist of the calcium-sensing receptor. The chemical formula is C12H13NO6 and the molecular weight is 267.23 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is represented by the chemical formula C12H13NO6 . The molecule includes an ethyl group (C2H5), a nitrophenyl group (C6H4NO2), and a propanedioic acid group (C3H4O4).


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not provided in the search results. As a research chemical, it may be used in a variety of experimental contexts .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 267.23 g/mol and a chemical formula of C12H13NO6 . Additional specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Mechanism of Action

2-Ethyl-2-[(4-nitrophenyl)methyl]propanedioic acid is known to act as a selective antagonist of the calcium-sensing receptor. This suggests that it may bind to this receptor and inhibit its function.

Properties

IUPAC Name

2-ethyl-2-[(4-nitrophenyl)methyl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c1-2-12(10(14)15,11(16)17)7-8-3-5-9(6-4-8)13(18)19/h3-6H,2,7H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCITSTWEGGIML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)[N+](=O)[O-])(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201212472
Record name Propanedioic acid, 2-ethyl-2-[(4-nitrophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461705-59-8
Record name Propanedioic acid, 2-ethyl-2-[(4-nitrophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461705-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioic acid, 2-ethyl-2-[(4-nitrophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201212472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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